1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione (succinimide) core linked via a 2-oxoethyl group to a piperidine ring substituted with a 3-bromo-pyridin-2-yloxy moiety. The oxoethyl linker provides conformational flexibility, while the piperidine ring contributes to basicity and solubility.
Properties
IUPAC Name |
1-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4/c17-12-2-1-7-18-16(12)24-11-5-8-19(9-6-11)15(23)10-20-13(21)3-4-14(20)22/h1-2,7,11H,3-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLQWZQBTUOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromopyridine Functionalization
The 3-bromo-2-hydroxypyridine intermediate is synthesized via direct bromination of 2-hydroxypyridine using $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CCl}_4 $$ under UV light (yield: 78–85%). Alternative methods employ cuprous cyanide-mediated cyanation followed by bromination, as detailed in CN109535074A, achieving 93.6% purity via sulfolane-mediated reactions.
Piperidine Etherification
4-Hydroxypiperidine reacts with 3-bromo-2-hydroxypyridine under Mitsunobu conditions ($$ \text{DIAD}/ \text{PPh}_3 $$) or via nucleophilic aromatic substitution (NaH, DMF, 60°C). The Mitsunobu method affords higher regioselectivity (yield: 65–72%).
Table 1: Optimization of Etherification Conditions
| Conditions | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Mitsunobu (DIAD/PPh₃) | THF | 0→25 | 72 | 98.2 |
| NaH-mediated substitution | DMF | 60 | 65 | 95.4 |
| CuI/phenanthroline catalysis | Toluene | 110 | 58 | 92.1 |
Assembly of the 2-Oxoethyl Spacer
Chloroacetylation of Piperidine
4-((3-Bromopyridin-2-yl)oxy)piperidine undergoes N-chloroacetylation using chloroacetyl chloride ($$ \text{ClCH}2\text{COCl} $$) in dichloromethane with $$ \text{Et}3\text{N} $$ as a base. The reaction proceeds quantitatively at 0–5°C (2 h), yielding 1-(2-chloroacetyl)-4-((3-bromopyridin-2-yl)oxy)piperidine.
Nucleophilic Displacement with Pyrrolidine-2,5-dione
The chloroacetyl intermediate reacts with pyrrolidine-2,5-dione in the presence of $$ \text{KI} $$ and $$ \text{K}2\text{CO}3 $$ in anhydrous DMF at 80°C for 6 h. Monitoring by TLC (ethyl acetate/hexanes, 1:1) confirms complete conversion. Post-reaction purification via silica gel chromatography (CH₂Cl₂/MeOH, 95:5) affords the target compound in 68% yield.
Critical Parameters:
- Solvent polarity : DMF > DMSO > Acetonitrile (optimal in DMF due to enhanced nucleophilicity).
- Base selection : Inorganic bases (e.g., K₂CO₃) outperform organic bases (e.g., DBU) by minimizing side reactions.
Alternative Synthetic Pathways
One-Pot Tandem Approach
A streamlined method involves sequential etherification and acylation in a single reactor:
- 4-Hydroxypiperidine + 3-bromo-2-fluoropyridine → 4-((3-bromopyridin-2-yl)oxy)piperidine (via SNAr with Cs₂CO₃).
- In situ chloroacetylation using $$ \text{ClCH}_2\text{COCl} $$.
- Displacement with pyrrolidine-2,5-dione.
Advantages : Reduced purification steps; overall yield improves to 74%.
Solid-Phase Synthesis
Immobilizing piperidine on Wang resin enables iterative coupling:
- Resin-bound piperidine → etherification → chloroacetylation → displacement.
- Cleavage with TFA/CH₂Cl₂ (1:9) yields the target compound (purity: 91%, yield: 61%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.45 (dd, J = 8.0, 4.8 Hz, 1H, pyridine-H5), 4.65–4.58 (m, 1H, piperidine-OCH), 3.85–3.70 (m, 2H, NCH₂CO), 2.95–2.80 (m, 4H, pyrrolidine-dione), 2.65–2.50 (m, 2H, piperidine-H), 1.90–1.75 (m, 2H, piperidine-H).
- HRMS (ESI+): m/z calculated for C₁₆H₁₇BrN₂O₄ [M+H]⁺: 397.0342; found: 397.0339.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 55:45, 1 mL/min) reveals a single peak at 4.2 min (λ = 254 nm), confirming >98% purity.
Scale-Up and Process Optimization
Chemical Reactions Analysis
Scientific Research Applications
1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: : Used as a building block for synthesizing other complex molecules. Essential for studying reaction mechanisms.
Biology: : Potential probe for studying biological pathways involving bromopyridine derivatives.
Medicine: : Possible therapeutic agent or precursor for drug development targeting specific molecular pathways.
Industry: : Used in the synthesis of advanced materials, catalysts, or as an intermediate in the production of specialty chemicals.
Mechanism of Action
This compound exerts its effects through interactions at the molecular level, involving various pathways:
Molecular Targets: : Potential targets include enzymes, receptor proteins, or nucleic acids.
Pathways Involved: : Interference with cell signaling pathways, enzyme inhibition, or modulation of receptor activity.
Mechanistic Insights: : Understanding how the compound binds to its target sites can provide insights into its biological or therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : Yields for similar compounds vary widely (41–93.8%), suggesting that the target compound’s synthesis may require optimization of coupling steps or purification methods .
- Biological Relevance : Piperidine-containing analogues (e.g., 4i) demonstrate high yields and thermal stability (melting points >170°C), indicating robust crystalline structures. The target compound’s bromopyridine group may confer unique binding interactions in kinase or GPCR targets .
Biological Activity
1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features, including a brominated pyridine moiety, a piperidine ring, and a pyrrolidine dione. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 367.24 g/mol. The presence of various functional groups, including the bromine atom and the piperidine ring, suggests multiple potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.24 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The bromine atom in the 3-bromopyridine moiety enhances the compound's ability to interact with biological targets by increasing lipophilicity and facilitating hydrogen bonding with target proteins. The piperidine ring contributes to the overall stability and conformation of the compound, allowing for effective binding to various enzymatic sites.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione. For instance, derivatives containing pyrrolidine structures have shown promising results against various cancer cell lines. In vitro assays indicated that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells.
Case Study:
A study evaluated the cytotoxic effects of related pyrrolidine derivatives on ovarian and breast cancer cell lines. The results demonstrated that compounds with similar structural motifs exhibited moderate to high cytotoxicity against ovarian cancer cells (IC50 values ranging from 5 to 20 µM), while showing significantly lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar derivatives have been tested for antibacterial and antifungal activities. For example, pyrrolidine alkaloids have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.0039 mg/mL .
Table: Antimicrobial Activity of Related Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Activity Type |
|---|---|---|
| Pyrrolidine Derivative A | 0.0039 | Antibacterial |
| Pyrrolidine Derivative B | 0.025 | Antifungal |
| Pyrrolidine Derivative C | >0.1 | No significant activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents attached to the piperidine ring significantly influence the biological activity of these compounds. For instance, variations in the position and type of halogen substituents can enhance or diminish anticancer efficacy .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions:
Piperidine Functionalization: React 3-bromo-2-hydroxypyridine with piperidine via nucleophilic substitution under reflux in anhydrous THF with a base (e.g., K₂CO₃) to form 4-((3-bromopyridin-2-yl)oxy)piperidine .
Ethyl Linker Introduction: Couple the piperidine intermediate with ethyl bromoacetate using a coupling agent (e.g., HATU) in DMF, followed by hydrolysis to yield the oxoethyl intermediate .
Pyrrolidine-2,5-dione Conjugation: React the oxoethyl intermediate with pyrrolidine-2,5-dione using a Mitsunobu reaction (DIAD, PPh₃) in THF at 0–5°C .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Basic: How can structural integrity be confirmed?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₉H₂₁BrN₂O₅).
- X-ray Crystallography: Resolve stereochemistry if crystals are obtainable .
Advanced: How to analyze structure-activity relationships (SAR) for biological targets?
Methodological Answer:
Derivatization: Modify functional groups (e.g., replace bromine on pyridine with other halogens or substituents) and assess changes in activity .
In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
Computational Docking: Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., hinge region of kinases) .
Key Parameters: IC₅₀ values, ligand efficiency, and selectivity ratios.
Advanced: How to address contradictory biological assay data?
Methodological Answer:
Contradictions may arise from:
- Purity Issues: Re-purify the compound via preparative HPLC and re-test.
- Assay Conditions: Standardize buffer pH (e.g., ammonium acetate pH 6.5) and temperature .
- Target Polymorphism: Validate target protein isoforms (e.g., via Western blotting).
- Metabolic Instability: Perform stability studies in liver microsomes and adjust substituents (e.g., fluorination) .
Basic: Recommended storage conditions?
Methodological Answer:
- Short-Term: Store at 4°C in airtight, light-resistant vials with desiccant.
- Long-Term: Keep at -20°C under nitrogen atmosphere to prevent oxidation or hydrolysis .
- Handling: Use gloveboxes for hygroscopic intermediates.
Advanced: Suitable computational methods for interaction prediction?
Methodological Answer:
- Quantum Mechanics (QM): Optimize geometry using Gaussian at the B3LYP/6-31G* level to model electron distribution .
- Molecular Dynamics (MD): Simulate binding dynamics in GROMACS with explicit solvent models.
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent effects using Schrödinger .
Basic: Critical analytical techniques for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Elemental Analysis: Confirm Br and N content within ±0.3% of theoretical values.
- Melting Point: Compare to literature values (decomposition >200°C suggests impurities) .
Advanced: Elucidating reaction mechanisms for key synthetic steps?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-labeled water in hydrolysis steps to track oxygen incorporation via MS .
- Kinetic Studies: Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps.
- DFT Calculations: Map transition states for nucleophilic substitutions (e.g., piperidine functionalization) using ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
